2-Phenylprop-2-ylisocyanide
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Overview
Description
2-Phenylprop-2-ylisocyanide is an organic compound with the molecular formula C10H11N. It is characterized by the presence of an isocyanate group attached to a benzene ring via a propan-2-yl linkage. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylprop-2-ylisocyanide typically involves the reaction of benzene with isocyanates under controlled conditions. One common method is the reaction of benzene with isocyanopropane in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Phenylprop-2-ylisocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of benzene derivatives with oxygen-containing functional groups.
Reduction: Formation of amines and related compounds.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Phenylprop-2-ylisocyanide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Phenylprop-2-ylisocyanide involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its effects in various chemical and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-isocyanatopropan-2-yl)benzene: A compound with two isocyanate groups attached to a benzene ring.
Benzene derivatives: Compounds with various functional groups attached to a benzene ring.
Uniqueness
2-Phenylprop-2-ylisocyanide is unique due to its specific structure and reactivity. The presence of the isocyanate group imparts distinct chemical properties, making it valuable in various applications. Its reactivity with nucleophiles and ability to undergo multiple types of reactions set it apart from other benzene derivatives.
Properties
IUPAC Name |
2-isocyanopropan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVXSFAIBSXIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101299485 |
Source
|
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-99-9 |
Source
|
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1195-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Isocyano-1-methylethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101299485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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